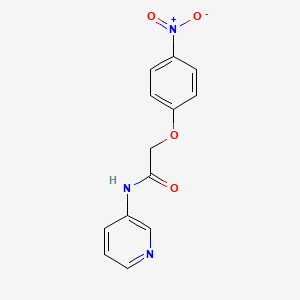

2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenoxy)-N-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c17-13(15-10-2-1-7-14-8-10)9-20-12-5-3-11(4-6-12)16(18)19/h1-8H,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYZUHJJPSWCKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303770 |

Source

|

| Record name | ST051634 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60521-02-0 |

Source

|

| Record name | NSC161059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST051634 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The N-(pyridin-3-yl)acetamide Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of N-(pyridin-3-yl)acetamide Derivatives

In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, distinct biological targets—is a cornerstone of efficient drug discovery. The N-(pyridin-3-yl)acetamide core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. Its constituent parts, the pyridine ring and the acetamide linker, are common motifs in a vast number of pharmaceuticals. This guide provides an in-depth exploration of the diverse therapeutic potential of N-(pyridin-3-yl)acetamide derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanistic underpinnings of these activities and provide detailed, field-proven experimental protocols for their evaluation, designed for researchers, scientists, and drug development professionals.

Section 1: Anticancer Activity

Derivatives of N-(pyridin-3-yl)acetamide have shown significant promise as anticancer agents, with cytotoxic effects observed against a range of human cancer cell lines.[1][2] The mechanism of action for many of these compounds involves the targeted inhibition of key signaling pathways that are hallmarks of cancer cell proliferation and survival.

Core Mechanisms of Action: Targeting Kinase Signaling

A primary strategy through which these derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a critical role in cellular signal transduction. Two key targets identified for this class of compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.

-

VEGFR-2 Inhibition: VEGFR-2 is a receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels.[3][4] Tumors require angiogenesis to grow and metastasize.[5] By binding to and inhibiting VEGFR-2, N-(pyridin-3-yl)acetamide derivatives can disrupt the downstream signaling cascade (including pathways like PI3K/Akt and MAPK), thereby cutting off the tumor's blood supply and leading to apoptosis.[3][6]

-

PIM-1 Kinase Inhibition: PIM-1 is an oncogenic serine/threonine kinase that is overexpressed in many cancers, including prostate and hematopoietic malignancies.[7][8][9] It plays a crucial role in regulating cell cycle progression, proliferation, and apoptosis, often contributing to therapeutic resistance.[10][11] Inhibition of PIM-1 can disrupt these survival pathways, leading to cell cycle arrest and activating apoptotic cell death.[9]

Visualization: VEGFR-2 Signaling Pathway in Angiogenesis

The following diagram illustrates the critical role of VEGFR-2 in initiating the signaling cascade that promotes endothelial cell proliferation and survival, a process targeted by N-(pyridin-3-yl)acetamide derivatives.

Caption: VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data: Cytotoxic Activity of Derivatives

The potency of novel compounds is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the cytotoxic activity of representative N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives.[1][2]

| Compound ID | Target Cell Line | IC50 (µM) | Reference Drug (Sorafenib) IC50 (µM) |

| 5a | MDA-MB-231 (Breast Cancer) | 20.3 | 5.2 |

| 5l | MDA-MB-231 (Breast Cancer) | 1.4 | 5.2 |

| 5a | HepG2 (Liver Cancer) | 18.2 | N/A |

| 5l | HepG2 (Liver Cancer) | 22.6 | N/A |

Data sourced from a study on novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a robust, colorimetric method for assessing cell viability.[12][13] It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Self-Validation: This protocol is self-validating through the inclusion of multiple controls: a vehicle control (to assess the effect of the solvent), a positive control (a known cytotoxic drug), and a blank control (media only, for background subtraction). Consistency across replicate wells validates the precision of the technique.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., MDA-MB-231) in complete medium (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the N-(pyridin-3-yl)acetamide derivative in DMSO.

-

Perform serial dilutions of the stock solution in serum-free culture medium to achieve a range of desired final concentrations.

-

After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control.

-

Incubate the plate for an additional 48-72 hours.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[14]

-

Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

After the 4-hour incubation, carefully remove the medium from each well.

-

Add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the insoluble purple formazan crystals.[14]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[15]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Section 2: Antimicrobial Activity

The N-(pyridin-3-yl)acetamide scaffold is also a fertile ground for the development of novel antimicrobial agents, with various derivatives showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action and Spectrum

While specific molecular targets can vary, the broad-spectrum activity of these compounds suggests they may interfere with fundamental cellular processes common to many microbes. Some sulfonamide derivatives incorporating the N-pyridin-3-yl acetamide moiety have demonstrated notable antibacterial and antioxidant properties.[12][16] The evaluation of antimicrobial efficacy is primarily achieved by determining the Minimum Inhibitory Concentration (MIC).

Visualization: Broth Microdilution Workflow for MIC Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[17][18] This workflow ensures a standardized and reproducible assessment of a compound's potency.

Caption: Standard workflow for MIC determination via broth microdilution.

Quantitative Data: Antimicrobial Activity

The following table presents the antibacterial activity of N-pyridin-3-yl substituted [phenylsulphonamido] acetamide derivatives against common pathogens.

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| Derivative 1 | >100 | 50 | 100 |

| Derivative 2 | 25 | 12.5 | 50 |

| Ciprofloxacin (Control) | 12.5 | 6.25 | 12.5 |

Qualitative data adapted from studies showing that some derivatives possess antibacterial activities, with one compound showing better activity than the reference drug ciprofloxacin against certain strains.[12][16][19]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a quantitative measure of a compound's in vitro activity against a specific microorganism.[18][20]

Self-Validation: The protocol's integrity is maintained by including a growth control well (no drug) and a sterility control well (no bacteria). The growth control must show distinct turbidity, and the sterility control must remain clear for the assay to be valid.[18] Testing against a quality control strain (e.g., E. coli ATCC 25922) with a known MIC range ensures accuracy.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

From a fresh agar plate (18-24 hours), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final target inoculum of 5 x 10⁵ CFU/mL in the well.

-

-

Preparation of Microdilution Plate:

-

Prepare serial twofold dilutions of the N-(pyridin-3-yl)acetamide derivative in a suitable solvent, and then further dilute in CAMHB to twice the final desired concentrations.

-

Dispense 50 µL of the appropriate compound dilution into each well of a 96-well microtiter plate. The final volume in each well after inoculation will be 100 µL.

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

-

Seal the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[18]

-

-

Reading and Interpretation:

-

After incubation, examine the plate for visible bacterial growth (turbidity). A reading aid, such as a viewing box, is recommended.

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[18][21] For some bacteriostatic compounds, a slight haze or a single small button of growth may be present; the endpoint should be read as a significant reduction in turbidity compared to the growth control.[21]

-

Section 3: Anti-inflammatory Activity

While less explored than their anticancer and antimicrobial properties, pyridine-based scaffolds have shown potential as anti-inflammatory agents.[22] The evaluation of this activity often requires in vivo models that can replicate the complex physiological cascade of inflammation.

Rationale for In Vivo Evaluation: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classical and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[23] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cytokines, involving enzymes like COX-2.[24] This model allows for the assessment of a compound's ability to suppress edema, a cardinal sign of inflammation.

Visualization: Experimental Workflow for Paw Edema Assay

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a framework for the in vivo screening of the acute anti-inflammatory effects of N-(pyridin-3-yl)acetamide derivatives.

Self-Validation: The inclusion of a vehicle control group establishes the baseline inflammatory response, while a positive control group treated with a standard NSAID like Indomethacin validates the model's sensitivity and provides a benchmark for efficacy.[23][25]

Step-by-Step Methodology:

-

Animal Preparation:

-

Use male Wistar rats (150-180 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.[25]

-

Fast the animals overnight before the experiment.

-

Divide the animals into groups (n=6 per group): Vehicle control, test compound group(s) (various doses), and a positive control group (e.g., Indomethacin, 10 mg/kg).

-

-

Baseline Measurement and Dosing:

-

Measure the initial volume (V₀) of the right hind paw of each rat up to the ankle joint using a plethysmometer.

-

Administer the test compound or control vehicle orally (p.o.) via gavage.

-

-

Induction of Inflammation:

-

Measurement of Edema:

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100.

-

Analyze the data for statistical significance using an appropriate test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.

-

Section 4: Neuroprotective Activity

Emerging evidence suggests that certain pyridine derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders like Alzheimer's disease.[28] The evaluation of such activity often begins with in vitro models that simulate neuronal stress and damage.

Rationale for In Vitro Evaluation: Modeling Oxidative Stress

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key pathological feature of many neurodegenerative diseases.[19] In vitro models using neuroblastoma cell lines (e.g., PC12) exposed to an oxidizing agent like hydrogen peroxide (H₂O₂) can effectively simulate this neurotoxic environment.[29] This allows for the rapid screening of compounds for their ability to protect neurons from oxidative damage and cell death.

Visualization: Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for assessing neuroprotective effects against oxidative stress.

Experimental Protocol: In Vitro H₂O₂-Induced Cytotoxicity Assay

This protocol is designed to assess the ability of N-(pyridin-3-yl)acetamide derivatives to protect neuronal cells from oxidative stress-induced death.

Self-Validation: This assay includes several critical controls: untreated cells (baseline viability), cells treated with the test compound alone (to check for inherent cytotoxicity), and cells treated with H₂O₂ alone (to establish the maximum level of damage). A dose-response curve for the test compound provides a robust measure of its protective efficacy.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture PC12 cells in an appropriate medium.

-

Seed the cells into a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of medium.[29]

-

Incubate for 24 hours to allow for adherence.

-

-

Compound Pre-treatment:

-

Prepare dilutions of the N-(pyridin-3-yl)acetamide derivative in culture medium.

-

Remove the medium from the wells and add 100 µL of medium containing the test compound at various concentrations.

-

Incubate the plate for 1-2 hours to allow for compound uptake.

-

-

Induction of Oxidative Stress:

-

Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free medium. The optimal concentration to induce ~50% cell death must be determined empirically but is often in the 100-500 µM range.[29]

-

Add the H₂O₂ solution directly to the wells containing the test compound to reach the final target concentration.

-

Include control wells: untreated cells, cells with H₂O₂ only, and cells with the test compound only.

-

-

Incubation and Viability Assessment:

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Assess cell viability using the MTT assay as described in Section 1.4.

-

-

Data Analysis:

-

Normalize the data by setting the viability of untreated cells to 100% and the viability of cells treated with H₂O₂ alone as the baseline for damage.

-

Calculate the percentage of neuroprotection for each concentration of the test compound relative to the H₂O₂-only control.

-

Plot the results to determine the effective concentration range of the compound.

-

Conclusion and Future Perspectives

The N-(pyridin-3-yl)acetamide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives have demonstrated a remarkable range of biological activities, including potent anticancer effects through the inhibition of critical kinase signaling pathways, broad-spectrum antimicrobial activity, and potential applications in treating inflammatory conditions and neurodegenerative diseases. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of these compounds. Future research should focus on elucidating more precise mechanisms of action, exploring structure-activity relationships (SAR) to enhance potency and selectivity, and advancing lead compounds into more complex preclinical models to fully assess their therapeutic potential.

References

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Wang, J., et al. (2017). Pim-1 kinase as cancer drug target: An update. Oncotarget, 8(31), 51857–51870. [Link]

-

Bio-protocol. (2016). Carrageenan-induced paw edema assay. [Link]

-

Wikipedia. (2024). PIM1. [Link]

-

Ding, H., et al. (2012). Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. Molecules, 17(4), 4703-4716. [Link]

-

Céspedes, M. V., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

-

Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of n-pyridin-3-yl substituted [phenylsulphonamido] acetamide. [Link]

-

Afribary. (2022). Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. [Link]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]

-

Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

-

Li, Y., et al. (2015). PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells (Review). International Journal of Oncology, 47(6), 2015-2022. [Link]

-

Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

-

Ding, H., et al. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 17(4), 4703-4716. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

-

Qu, Y., et al. (2021). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics, 20(1), 1-13. [Link]

-

Chen, L. S., et al. (2009). PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. Journal of Clinical Investigation, 119(1), 88-99. [Link]

-

Read by QxMD. (2020). Targeting signaling pathways of VEGFR1 and VEGFR2 as a potential target in the treatment of breast cancer. [Link]

-

YouTube. (2024). VEGF-A VEGFR-2 Signaling Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

-

Lee, K., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. [Link]

-

Nisticò, R., et al. (2008). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. British Journal of Pharmacology, 153(7), 1439-1448. [Link]

-

Nisticò, R., et al. (2008). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. British Journal of Pharmacology, 153(7), 1439–1448. [Link]

-

PubMed. (2000). New N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents. [Link]

-

AVESİS. (2011). Synthesis and analgesic activity of some acetamide derivatives. [Link]

-

Nisticò, R., et al. (2008). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. British Journal of Pharmacology, 153(7), 1439-1448. [Link]

-

ResearchGate. (2008). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia | Request PDF. [Link]

-

Arena, E., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2027-2041. [Link]

-

Dastjerdi, M. S., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Research in Pharmaceutical Sciences, 9(3), 195-201. [Link]

-

Spandidos Publications. (2017). Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease. [Link]

-

BenchChem. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. [Link]

-

PubMed. (2013). N-(6-[ 18 F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide. [Link]

Sources

- 1. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives [mdpi.com]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 4. assaygenie.com [assaygenie.com]

- 5. login.medscape.com [login.medscape.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PIM1 - Wikipedia [en.wikipedia.org]

- 9. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 10. Molecular and Clinical Oncology [spandidos-publications.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 22. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. inotiv.com [inotiv.com]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Experimental and Therapeutic Medicine [spandidos-publications.com]

The 4-Nitrophenoxy Acetamide Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry

As a Senior Application Scientist overseeing hit-to-lead optimization, I approach the 4-nitrophenoxy acetamide scaffold not merely as a static chemical entity, but as a highly dynamic pharmacophore. Its unique stereoelectronic profile—driven by the strong electron-withdrawing nitro group paired with the flexible, hydrogen-bond-capable acetamide linker—allows for precise spatial interactions within diverse enzymatic pockets.

This technical whitepaper deconstructs the pharmacological utility, structure-activity relationships (SAR), and validated experimental methodologies surrounding this scaffold, providing drug development professionals with a comprehensive guide to its application.

Pharmacological Landscape & Target Engagement

The 4-nitrophenoxy acetamide core has emerged as a privileged structure in polypharmacology, demonstrating the ability to modulate multiple independent biological pathways depending on its terminal N-substitutions.

-

Oncology & Metabolic Modulation: Recent advancements have identified complex dichloroacetophenone-based hybrids of this scaffold as potent allosteric inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1)[1]. By blocking PDHK1, these compounds reverse the Warburg effect in non-small cell lung cancer (NSCLC), forcing tumor cells back into oxidative phosphorylation and triggering apoptosis.

-

Inflammation & Analgesia: Simpler derivatives, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (Compound 3c), exhibit robust dual inhibition of the COX-2 and 5-LOX pathways[2]. This dual action reduces the synthesis of both prostaglandins and leukotrienes, offering potent anti-inflammatory and analgesic effects without the severe gastrointestinal toxicity typical of traditional NSAIDs.

-

Neurodegeneration: In Alzheimer's disease research, integrating the scaffold with benzylpiperazine moieties has yielded donepezil-like hybrids. These molecules act as multi-target directed ligands (MTDLs), achieving nanomolar inhibition of Acetylcholinesterase (AChE) to restore synaptic acetylcholine levels.

-

Infectious Disease: Halogenated variants (e.g., 3-fluoro-4-nitro substitutions) are currently being evaluated as highly affordable, broad-spectrum antitubercular agents[3].

Pleiotropic pharmacological targets of the 4-nitrophenoxy acetamide scaffold.

Structure-Activity Relationship (SAR) Dynamics

To effectively leverage this scaffold, medicinal chemists must understand how peripheral modifications dictate target selectivity. The table below summarizes quantitative data from recent lead optimization campaigns.

| Compound Designation | Structural Modification | Primary Target | Efficacy (IC50 / Activity) | Therapeutic Indication | Reference |

| Compound 32 | Dichloroacetophenone biphenylsulfone ether hybrid | PDHK1 | 140 nM | Non-Small Cell Lung Cancer | [1] |

| Compound 14 | N-(2-(4-Benzylpiperazin-1-yl)ethyl) extension | AChE / BChE | 0.8 - 993 nM (Series Range) | Alzheimer's Disease | |

| Compound 3c | N-(1-(4-chlorophenyl)ethyl) substitution | COX-2 / 5-LOX | High dual inhibition | Breast Cancer / Inflammation | [2] |

| Compound 3a | 3-Fluoro-4-nitro phenoxy core | Mycobacteria | Broad-spectrum clearance | Tuberculosis | [3] |

Synthetic Methodology & Causal Protocol Design

The synthesis of the 4-nitrophenoxy acetamide core relies on a nucleophilic aliphatic substitution (

Workflow for the synthesis of 4-nitrophenoxy acetamide derivatives.

Step-by-Step Synthesis Protocol

-

Reagent Preparation: Dissolve 0.01 mol of 4-nitrophenol and 0.01 mol of the desired N-substituted-2-chloroacetamide in 30 mL of anhydrous acetone.

-

Causality: Anhydrous acetone is strictly required to prevent the competitive hydrolysis of the alkyl chloride into a primary alcohol.

-

-

Catalyst & Base Addition: Add 0.01 mol of anhydrous Potassium Carbonate (

) and a catalytic amount (0.001 mol) of Potassium Iodide (-

Causality:

is chosen over stronger bases (like

-

-

Reaction Execution: Reflux the mixture for 6–8 hours. Monitor the disappearance of starting materials via TLC (Hexane:Ethyl Acetate 7:3).

-

Quenching & Precipitation: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water under vigorous stirring. Filter the resulting crude precipitate.

-

Self-Validating Purification (Critical Step): Wash the crude solid thoroughly with a 10% w/v Sodium Carbonate (

) aqueous solution.-

Causality & Validation: This step acts as a self-validating chemical gate. Unreacted 4-nitrophenol will be deprotonated by the

, forming a highly water-soluble sodium phenoxide salt that washes away, leaving only the neutral acetamide product on the filter paper. A TLC check of the solid before and after this wash provides immediate, visual validation of purity.

-

-

Final Polish: Recrystallize the solid from hot ethanol to yield the pure 4-nitrophenoxy acetamide derivative.

Biological Validation: Self-Validating Assay Protocols

To confirm the biological efficacy of the synthesized scaffold (specifically its anti-inflammatory properties via COX-2 inhibition), the following in vitro assay protocol must be executed.

Step-by-Step COX-2 Inhibition Cellular Assay

-

Cell Seeding: Seed human THP-1 derived macrophages in 96-well plates at a density of

cells/well in RPMI 1640 medium. Incubate overnight at 37°C in 5% -

Compound Pre-Incubation: Treat the cells with varying concentrations of the synthesized scaffold (0.1 µM to 100 µM) for exactly 1 hour.

-

Causality: Pre-incubation is a critical mechanistic requirement. It allows the lipophilic scaffold to partition across the cell membrane and occupy the allosteric/active sites of basal COX enzymes before the massive influx of arachidonic acid substrate is triggered by the inflammatory stimulus. Skipping this step leads to false-negative IC50 values due to substrate outcompetition.

-

-

Inflammatory Stimulation: Add 1 µg/mL of Lipopolysaccharide (LPS) to all wells (excluding the negative control) and incubate for 24 hours to induce robust COX-2 expression and subsequent Prostaglandin E2 (

) production. -

Harvest & Quantification: Centrifuge the plates at 10,000 x g for 5 minutes to pellet cellular debris. Extract the supernatant.

-

Validation & Readout: Quantify

levels using a commercial competitive ELISA kit (absorbance at 450 nm).-

Self-Validation: The assay must include a negative control (no LPS, no compound) to establish baseline

, a positive control (LPS only) to establish maximum

-

Conclusion

The 4-nitrophenoxy acetamide scaffold represents a highly malleable foundation in medicinal chemistry. By understanding the causal relationships between synthetic conditions, structural modifications, and biological assay design, drug development professionals can effectively harness this pharmacophore to target complex pathologies ranging from metabolic oncology to neurodegeneration.

References

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives Source: BioMed Research International (PubMed Central) URL:[Link]

-

Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents Source: Drug Design, Development and Therapy (Dovepress) URL:[Link]

-

Structure-based design of novel donepezil-like hybrids for a multi-target approach to the therapy of Alzheimer's disease Source: European Journal of Medicinal Chemistry (UniBa Repository) URL:[Link]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents Source: Molecules (PubMed Central) URL:[Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide on the Therapeutic Potential of 2-Phenoxyacetamide Derivatives

The 2-phenoxyacetamide core is a prominent structural motif in medicinal chemistry, recognized for its versatile therapeutic potential. This scaffold serves as a foundational framework for a diverse range of biologically active compounds, demonstrating significant efficacy in areas including oncology, neuroprotection, and inflammation, as well as in combating microbial infections.[1][2][3] The inherent chemical tractability of the phenoxyacetamide nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the multifaceted therapeutic applications of 2-phenoxyacetamide derivatives. We will delve into the synthetic strategies employed to generate these compounds, explore their mechanisms of action across different disease models, present key quantitative data, and detail the robust experimental protocols used for their evaluation. Our focus is on the causality behind experimental choices and the self-validating nature of the described methodologies, reflecting a field-proven perspective on drug discovery and development.

Core Chemistry and Synthetic Strategies

The foundational structure of a 2-phenoxyacetamide derivative consists of a phenyl ring linked via an ether oxygen to an acetamide group. The therapeutic diversity arises from substitutions on both the phenyl ring and the amide nitrogen.

A prevalent and efficient method for synthesizing these derivatives involves the nucleophilic substitution reaction between a substituted phenol and a 2-chloro-N-substituted acetamide in the presence of a weak base like anhydrous potassium carbonate.[1] This straightforward approach allows for the generation of large libraries of compounds for screening.

General Synthesis Protocol: Nucleophilic Substitution

-

Synthesis of Amine Precursors: For complex N-substituted derivatives, the initial step often involves synthesizing the target amine. The Leuckart reaction, for instance, is a robust method for the reductive amination of ketones to produce primary amines, which are crucial intermediates.[1][4]

-

Chloroacetylation of Amines: The synthesized amine is then reacted with chloroacetyl chloride, typically in a basic medium at low temperatures, to yield the corresponding 2-chloro-N-substituted acetamide intermediate.[1]

-

Final Condensation: The 2-chloro-N-substituted acetamide is refluxed with a selected substituted phenol in a suitable solvent like dry acetone, with anhydrous potassium carbonate acting as a base and a catalytic amount of potassium iodide to facilitate the reaction.[1] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, the final product is isolated and purified, typically through recrystallization or column chromatography, to yield the target 2-phenoxyacetamide derivative.

The choice of this multi-step synthesis is strategic; it provides modularity, allowing for the independent variation of the N-substituted fragment and the phenoxy ring system to systematically explore the structure-activity relationship (SAR).

Caption: General synthetic workflow for 2-phenoxyacetamide derivatives.

Anticancer Potential: Inducing Targeted Cell Death

A significant body of research highlights the potent anticancer activity of 2-phenoxyacetamide derivatives against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and neuroblastoma (SK-N-SH).[1][5][6] The presence of halogen or nitro groups on the aromatic rings often enhances cytotoxic efficacy.[1][4][5]

Mechanism of Action

The primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation.[6][7]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, frequently at the G1/S or G0/G1 checkpoint.[6][7] This blockade prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting division.

-

Induction of Apoptosis: Following cell cycle arrest, the derivatives trigger apoptosis through both intrinsic and extrinsic pathways. This is evidenced by the upregulation of pro-apoptotic genes (like Bax) and the downregulation of anti-apoptotic genes (like BCL-2).[6]

-

PARP-1 Inhibition: Some derivatives have been shown to dock effectively within the binding site of Poly (ADP-ribose) polymerase-1 (PARP-1).[6][8] PARP-1 is a key enzyme in DNA repair; its inhibition in cancer cells with existing DNA damage can lead to cell death.

Caption: Proposed anticancer mechanism of 2-phenoxyacetamide derivatives.

Quantitative Analysis of Antiproliferative Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound I | HepG2 (Liver) | 1.43 | [6][8] |

| 5-Fluorouracil (Ref.) | HepG2 (Liver) | 5.32 - 8.3 | [6] |

| Compound 3c | MCF-7 (Breast) | - | [5] |

| Compound 3c | SK-N-SH (Neuroblastoma) | - | [5] |

Note: Specific IC50 values for Compound 3c were not provided in the abstract, but it was identified as the most active agent.[5]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serially diluted concentrations of the 2-phenoxyacetamide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Neurotherapeutic Potential: Modulating Brain Chemistry

Derivatives of the 2-phenoxyacetamide scaffold have shown significant promise as modulators of crucial neurological targets, particularly monoamine oxidases (MAOs), and as potential anticonvulsant agents.[9][10][11]

Mechanism of Action: MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin. Inhibitors of these enzymes are established treatments for depression and neurodegenerative disorders such as Parkinson's disease.[10] A series of 2-phenoxyacetamide analogues have been identified as potent and selective inhibitors of both MAO-A and MAO-B.[9][10]

-

Selectivity: Structural modifications can tune the selectivity. For example, 2-(4-Methoxyphenoxy)acetamide was identified as a highly specific MAO-A inhibitor, while other derivatives showed potent dual inhibition of MAO-A and MAO-B.[9][10]

-

Reversibility: Determining whether the inhibition is reversible or irreversible is critical for safety and pharmacological profiling. Studies have shown that certain 2-phenoxyacetamide derivatives act as reversible inhibitors, which is often a desirable trait to minimize potential side effects.[9]

Quantitative Analysis of MAO Inhibition

The inhibitory potency against MAO-A and MAO-B is determined by IC50 values.

| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 12 | MAO-A | - | 245 | [9][10] |

| Compound 21 | MAO-A | 0.018 | - | [9][10] |

| Compound 21 | MAO-B | 0.07 | - | [9][10] |

Anticonvulsant Activity

In addition to MAO inhibition, various phenoxyacetamides have been synthesized and screened for anticonvulsant properties.[11][12] Preliminary screening in animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests, has identified promising candidates.[11][13] For instance, the compound R-(–)-2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamide showed a potent MES ED50 of 12.00 mg/kg in rats.[12]

Experimental Protocol: In Vitro MAO-Glo™ Assay

This is a common luminescence-based assay to screen for MAO inhibitors.

-

Enzyme Preparation: Use purified recombinant human MAO-A or MAO-B enzymes.

-

Inhibitor Incubation: In a 96-well plate, incubate the MAO enzyme with various concentrations of the test compounds for a defined period (e.g., 15 minutes) at room temperature.

-

Substrate Addition: Add a luminogenic MAO substrate. The MAO enzyme will convert the substrate into a luciferin precursor.

-

Detection Reagent: Add a luciferin detection reagent to stop the MAO reaction and simultaneously convert the luciferin precursor into luciferin, which is then oxidized by luciferase to produce light.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer. A decrease in signal compared to the control indicates MAO inhibition.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Anti-inflammatory and Analgesic Properties

Several studies have confirmed that 2-phenoxyacetamide derivatives possess significant anti-inflammatory and analgesic activities.[1][3][5] This dual activity is particularly valuable for developing treatments for inflammatory conditions associated with pain.

Mechanism of Action

The anti-inflammatory effects of these compounds are believed to be linked to the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COXs) and lipoxygenases (LOXs).[1][4] Prostaglandins, which are products of the COX pathway, are major mediators of inflammation and pain. By suppressing these pathways, the derivatives can effectively reduce the inflammatory response.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity.[14]

-

Animal Acclimatization: Acclimatize Wistar albino rats to the laboratory conditions for one week.

-

Grouping and Dosing: Divide animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac sodium, 50 mg/kg), and test groups administered with the synthesized compounds (e.g., 150 mg/kg, orally).[14]

-

Inflammation Induction: One hour after drug administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point. Statistical significance is determined using appropriate tests like ANOVA.

Antimicrobial Activity

The 2-phenoxyacetamide scaffold has also been explored for its potential to combat microbial infections. Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[15][16]

Spectrum of Activity

Studies have shown that specific derivatives can be particularly effective. For example, some N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides exhibited significant antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae.[15] Chalcone-bearing phenoxyacetamide derivatives have also shown potent activity against B. subtilis, E. coli, and C. albicans.[17]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 2-phenoxyacetamide scaffold is unequivocally a "privileged" structure in drug discovery, giving rise to derivatives with a remarkable breadth of therapeutic potential. The research summarized in this guide demonstrates potent activities in oncology, neurotherapeutics, and anti-inflammatory and antimicrobial applications. Structure-activity relationship studies have consistently shown that substitutions on the phenyl and N-acetamide moieties are critical for modulating potency and selectivity.[1][3]

The path forward for this promising class of compounds involves several key research thrusts:

-

Lead Optimization: Further chemical modifications to improve pharmacokinetic and pharmacodynamic profiles (ADME/Tox properties) of the most potent hits.

-

Target Deconvolution: For compounds with promising phenotypic effects, identifying the specific molecular targets and elucidating the precise mechanisms of action will be crucial.

-

In Vivo Efficacy and Safety: Advancing lead candidates into more complex preclinical animal models to establish in vivo efficacy and comprehensive safety profiles.

-

Clinical Translation: Ultimately, the goal is to translate the most promising preclinical candidates into clinical trials to validate their therapeutic utility in human diseases.

The versatility and proven efficacy of 2-phenoxyacetamide derivatives ensure they will remain an active and fruitful area of investigation for medicinal chemists and drug development professionals for the foreseeable future.

References

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

-

Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. MDPI. [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

-

Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. PubMed. [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org. [Link]

-

Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. PubMed. [Link]

-

Design, Synthesis, and Evaluation of Novel 2-(4-Benzylideneamino)phenoxy)acetamides as Antibacterial Agents. Taylor & Francis Online. [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. [Link]

-

Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. PMC. [Link]

-

Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. ResearchGate. [Link]

-

MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. ResearchGate. [Link]

-

Graphical representation of (% inhibition) of anti-inflammatory activity. ResearchGate. [Link]

-

MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. ResearchGate. [Link]

-

Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. PubMed. [Link]

-

QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Semantic Scholar. [Link]

-

Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. PMC. [Link]

-

Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. PubMed. [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link]

-

Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Journal of Drug Delivery and Therapeutics. [Link]

-

QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Current Research in Pharmaceutical Sciences. [Link]

-

Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. PMC. [Link]

-

Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. PMC. [Link]

-

Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science. [Link]

-

The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives. phadm.org. [Link]

-

Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Bentham Science Publisher. [Link]

Sources

- 1. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. jddtonline.info [jddtonline.info]

Structure-activity relationship (SAR) of nitrophenoxy acetamides

Structure-Activity Relationship (SAR) of Nitrophenoxy Acetamides

Executive Summary: The Versatile Scaffold

Nitrophenoxy acetamides represent a privileged scaffold in medicinal and agrochemical chemistry, characterized by a nitro-substituted phenoxy head , a methylene linker , and an acetamide tail . This structure (

The core utility of this scaffold lies in its ability to position the electron-deficient nitrophenoxy ring (a

Chemical Foundation & Synthesis

To explore the SAR, one must first master the synthesis. The construction of nitrophenoxy acetamides relies heavily on the Williamson Ether Synthesis , a robust

Synthetic Pathways

There are two primary routes to access this scaffold. Route A is a convergent synthesis using a pre-formed chloroacetamide, while Route B is a divergent linear synthesis via an ester intermediate, allowing for late-stage diversification of the amide group.

Graphviz Diagram: Synthetic Workflows

Caption: Figure 1. Dual synthetic pathways for nitrophenoxy acetamides. Route A is convergent; Route B allows library generation.

Protocol 1: General Synthesis (Route A - Direct Alkylation)

This protocol is self-validating via TLC monitoring of the disappearance of the nitrophenol starting material.

-

Reagents: 4-Nitrophenol (1.0 eq), 2-Chloro-N-substituted acetamide (1.1 eq), Anhydrous Potassium Carbonate (

, 2.0 eq), Potassium Iodide (KI, 0.1 eq - catalyst). -

Solvent: Dry Acetone or Acetonitrile (ACN).

-

Procedure:

-

Dissolve 4-nitrophenol in solvent. Add

and stir at room temperature for 30 mins to generate the phenoxide anion (color change to yellow/orange). -

Add the 2-Chloro-N-substituted acetamide and KI.

-

Reflux at 60-80°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Workup: Filter off inorganic salts while hot. Evaporate solvent.[1][2] Recrystallize crude product from Ethanol/Water.[3]

-

-

Validation:

H NMR should show a singlet around

SAR Deep Dive: The Pharmacophore Analysis

The biological activity of nitrophenoxy acetamides is strictly governed by the electronic and steric environment of three specific zones.

Graphviz Diagram: SAR Logic Map

Caption: Figure 2.[4][5] Pharmacophore dissection. Activity is modulated by the nitro position (Zone A) and the lipophilicity of the amide tail (Zone C).

Application 1: Anticancer & Anti-inflammatory (Target: COX-2)

Research indicates that 2-(4-nitrophenoxy)acetamides act as selective Cyclooxygenase-2 (COX-2) inhibitors. The nitro group provides the necessary electron-withdrawing character to mimic the pharmacophores of established NSAIDs.

-

Key Insight: The presence of a halogen (Cl, F) on the amide N-substituent (Zone C) significantly enhances potency.

-

Lead Compound: N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (Compound 3c).[3][6]

-

Mechanism: The compound fits into the COX-2 hydrophobic pocket. The nitro group likely engages in electrostatic interactions, while the halogenated tail fills the lipophilic channel.

Table 1: SAR Trends for COX-2 Inhibition (Relative Potency)

| Compound ID | Phenoxy Subst.[3][4][7] (Zone A) | Amide N-Substituent (Zone C) | Relative Potency | Notes |

| 1a | 4- | Phenyl | + | Baseline activity |

| 1b | 4- | Benzyl | ++ | Flexible linker helps |

| 3c | 4- | 1-(4-chlorophenyl)ethyl | ++++ | Lead Candidate (High Lipophilicity) |

| 3d | 4- | 1-(4-methoxyphenyl)ethyl | ++ | EDG reduces potency vs EWG (Cl) |

| 4a | H (No Nitro) | 1-(4-chlorophenyl)ethyl | - | Loss of activity (Nitro is essential) |

| 5a | 2- | 1-(4-chlorophenyl)ethyl | + | Steric clash reduces fit |

Data synthesized from Rani et al. (2014) and related COX-2 inhibitor studies.

Application 2: Herbicidal Activity (Target: PPO/AHAS)

In agrochemistry, this scaffold mimics the structure of Diphenyl Ether herbicides (e.g., Acifluorfen).

-

Mechanism: Inhibition of Protoporphyrinogen Oxidase (PPO), leading to accumulation of protoporphyrin IX, lipid peroxidation, and cell membrane destruction.

-

SAR Rule: The Nitro group is non-negotiable. It mimics the electronic signature required for PPO binding. The amide tail replaces the carboxylate found in older herbicides, potentially improving cellular uptake.

Application 3: Antitubercular (Target: Ddn/DprE1)

Nitro-containing compounds are often "suicide substrates."

-

Mechanism: Mycobacterium tuberculosis possesses a deazaflavin-dependent nitroreductase (Ddn). It reduces the nitro group to a reactive nitroso/hydroxylamine intermediate, which then kills the bacterium.

-

SAR Rule: Activity is binary regarding the nitro group; without it, antitubercular activity is abolished.

Experimental Protocols

Protocol 2: COX-2 Inhibition Assay (In Vitro)

Purpose: To quantify the potency of synthesized nitrophenoxy acetamides against the inflammatory target.

-

System: Commercial COX-2 Inhibitor Screening Kit (Fluorometric).

-

Principle: COX-2 catalyzes the conversion of Arachidonic Acid to Prostaglandin G2 (PGG2). The assay measures the peroxidase component of COXs. The reaction between PGG2 and a fluorometric probe (e.g., ADHP) produces fluorescence.

-

Procedure:

-

Preparation: Dissolve test compounds in DMSO (Final concentration <1% to avoid enzyme denaturation).

-

Incubation: Mix Recombinant Human COX-2 enzyme + Heme + Assay Buffer + Test Compound. Incubate at 25°C for 10 mins.

-

Initiation: Add Arachidonic Acid and Fluorometric Substrate.

-

Measurement: Read Fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes.

-

-

Calculation:

-

Calculate

using non-linear regression (Sigmoidal dose-response).

-

References

-

Rani, P., et al. (2014). "Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives." BioMed Research International.[3] Link

-

BenchChem. (2025).[1][2] "Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide." Technical Notes. Link

-

Hines, S., et al. (2022). "N-(4-Hydroxy-2-nitrophenyl)acetamide."[4] IUCrData. Link

-

Purdue Extension. (2024). "Herbicide Mode-of-Action Summary: Diphenyl Ethers and Analogs." Purdue University Weed Science.[8] Link

-

Kumar, S., et al. (2021).[9][10] "Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme." Letters in Drug Design & Discovery. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. extension.purdue.edu [extension.purdue.edu]

- 9. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 10. turkjps.org [turkjps.org]

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide, a key molecular scaffold with potential applications in medicinal chemistry and materials science. The synthesis is achieved via a robust acylation reaction, forming a stable amide bond between 2-(4-nitrophenoxy)acetyl chloride and 3-aminopyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, comprehensive safety protocols, and methods for product purification and characterization. We will explore the underlying chemical principles, provide step-by-step instructions, and present data in a clear, accessible format to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

Amide bond formation is one of the most critical reactions in organic synthesis, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals.[1] The target molecule, 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide, incorporates three key structural motifs: a nitrophenoxy group, a central acetamide linker, and a pyridine ring. This combination of functionalities makes it a valuable intermediate for creating libraries of novel compounds in drug discovery programs.

The protocol outlined herein employs a classic and highly effective method for amide synthesis: the acylation of an amine using an acyl chloride. This method was chosen for its high efficiency and reliability. The process involves two primary stages:

-

Activation of the Carboxylic Acid: The starting material, 2-(4-nitrophenoxy)acetic acid, is converted into the more reactive 2-(4-nitrophenoxy)acetyl chloride. This activation is essential as the direct reaction between a carboxylic acid and an amine is typically unfavorable under standard conditions.

-

Nucleophilic Acyl Substitution: The highly reactive acyl chloride is then treated with 3-aminopyridine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the desired amide bond.[2] A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[3][4]

Reaction Scheme and Mechanism

Overall Reaction:

Simplified Mechanism of Amide Formation:

The core of the reaction is a nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminopyridine attacks the electrophilic carbonyl carbon of 2-(4-nitrophenoxy)acetyl chloride.

-

Formation of Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, forming a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The added base (e.g., Pyridine) removes the proton from the nitrogen atom, yielding the neutral amide product and pyridinium hydrochloride.[2]

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Amount (Example Scale) |

| 2-(4-nitrophenoxy)acetic acid | 1798-11-4 | 197.15 | 1.0 | 1.97 g (10 mmol) |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.2 | 0.88 mL (12 mmol) |

| 3-Aminopyridine | 462-08-8 | 94.11 | 1.05 | 0.99 g (10.5 mmol) |

| Pyridine (anhydrous) | 110-86-1 | 79.10 | 1.5 | 1.2 mL (15 mmol) |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | - | ~100 mL |

| Saturated Sodium Bicarbonate (aq) | - | - | - | As needed |

| Brine (Saturated NaCl solution) | - | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed |

Equipment

-

Round-bottom flasks (50 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser with a drying tube (CaCl₂ or Drierite)

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates (silica gel) and chamber

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[5][6]

Detailed Experimental Protocol

This protocol is divided into two main parts: the preparation of the acyl chloride intermediate and the subsequent amide formation reaction.

Workflow Overview

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. give the reaction of aryl amine with acylation in the present of pyridine.. [askfilo.com]

- 3. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 4. During acylation of amines, pyridine is added. True/False [allen.in]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. nj.gov [nj.gov]

Application Notes and Protocols for Enhancing the Solubility of Nitrophenoxy Compounds in DMSO

Introduction: The Solubility Challenge of Nitrophenoxy Compounds

Nitrophenoxy compounds, a class of molecules characterized by the presence of a nitrophenoxy moiety, are of significant interest in pharmaceutical research and drug development. However, their utility is often hampered by poor aqueous solubility, a critical factor for bioavailability and the successful development of effective drug formulations.[1][2] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in early-stage drug discovery due to its ability to dissolve a broad range of compounds.[3][4] Despite its utility, achieving the desired concentration and maintaining the stability of nitrophenoxy compounds in DMSO, especially upon dilution into aqueous media for biological assays, can be challenging.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of effective methods to enhance the solubility of nitrophenoxy compounds in DMSO. We will delve into the underlying scientific principles of each technique and provide detailed, step-by-step protocols to ensure reproducible and reliable results.

Understanding the Physicochemical Properties of Nitrophenoxy Compounds

The solubility of a compound is intrinsically linked to its physicochemical properties. For nitrophenoxy compounds, key parameters to consider are:

-

Polarity and Lipophilicity (LogP): The presence of the nitro group (-NO2) increases the polarity of the molecule, while the phenoxy group contributes to its lipophilicity. The overall LogP will depend on the specific substitutions on the aromatic rings.

-

Acidity (pKa): The phenolic hydroxyl group, if present, is weakly acidic. The pKa of the parent 4-nitrophenol is approximately 7.15. The presence of the electron-withdrawing nitro group makes the proton on the hydroxyl group more acidic compared to phenol. This property is crucial for solubility enhancement via pH adjustment.

-

Hydrogen Bonding: The nitro and ether oxygen atoms can act as hydrogen bond acceptors, while a hydroxyl group can act as both a donor and acceptor. These interactions play a significant role in the solvation process.

Core Strategies for Solubility Enhancement in DMSO

Several methods can be employed to improve the solubility of nitrophenoxy compounds in DMSO-based systems. The choice of method will depend on the specific compound's properties and the requirements of the downstream application.

Co-Solvent Systems: A First Line of Approach

The use of a co-solvent in conjunction with DMSO is a common and effective strategy to enhance the solubility of poorly soluble compounds.[5][6] Co-solvents work by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic solute and the aqueous environment.[7][8]

Mechanism of Co-Solvency:

Co-solvents modify the properties of the primary solvent (in this case, often an aqueous buffer into which a DMSO stock is diluted) in several ways:

-

Polarity Reduction: Water-miscible organic solvents decrease the polarity of the aqueous phase, making it more favorable for the dissolution of non-polar or weakly polar solutes.[7]

-

Disruption of Water's Hydrogen Bond Network: Co-solvents can interfere with the highly ordered hydrogen-bonding structure of water, reducing the energy required to create a cavity for the solute molecule.[7]

-

Favorable Solute-Co-solvent Interactions: The co-solvent can directly interact with the solute through hydrogen bonding or van der Waals forces, leading to better solvation.[7]

Protocol 1: Preparation of a Co-Solvent Stock Solution

This protocol describes the preparation of a stock solution using a DMSO and Polyethylene Glycol (PEG) 300 co-solvent system, a common formulation for preclinical studies.[5]

Materials:

-

Nitrophenoxy compound

-

Dimethyl Sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene Glycol 300 (PEG300), sterile, injectable grade

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculation: Determine the required mass of the nitrophenoxy compound and the volume of each solvent to achieve the desired final concentration. A common starting formulation is a 1:1 ratio of DMSO and PEG300.

-

Initial Dissolution in DMSO:

-

Accurately weigh the nitrophenoxy compound and place it in a sterile vial.

-

Add the calculated volume of DMSO to the vial.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

-

Addition of Co-solvent:

-

Add the calculated volume of PEG300 to the DMSO solution.

-

Vortex the mixture again for 1-2 minutes until a clear, homogeneous solution is obtained.

-

-

Gentle Heating and Sonication (if necessary):

-

If the compound does not fully dissolve, gently warm the solution in a water bath at 37-40°C for 5-10 minutes. Caution: Some compounds may be heat-sensitive; always check the compound's stability profile.

-

Alternatively, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

-

-

Final Observation and Storage:

-

Visually inspect the solution to ensure there is no visible precipitate.

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9]

-

Data Presentation: Example of Co-Solvent Effect on Solubility

| Compound | Solvent System | Solubility (mg/mL) |

| Nitrophenoxy-Analog A | 100% DMSO | 5 |

| Nitrophenoxy-Analog A | 50% DMSO / 50% PEG300 | 15 |

| Nitrophenoxy-Analog B | 100% DMSO | 2 |

| Nitrophenoxy-Analog B | 50% DMSO / 50% PEG300 | 8 |

Experimental Workflow for Co-Solvent Screening

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. admin.mantechpublications.com [admin.mantechpublications.com]

- 7. How does co-solvency increase solubility | Filo [askfilo.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Prominence of the Pyridine Scaffold in Modern Drug Discovery

An Application Guide to High-Throughput Screening of Pyridine Derivative Libraries for Drug Discovery